molecular formula C6H8ClNO B8747516 N-(4-Chlorobut-2-yn-1-yl)acetamide CAS No. 29052-82-2

N-(4-Chlorobut-2-yn-1-yl)acetamide

Cat. No.: B8747516
CAS No.: 29052-82-2
M. Wt: 145.59 g/mol
InChI Key: PMLHJHJCNMWPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorobut-2-yn-1-yl)acetamide is a useful research compound. Its molecular formula is C6H8ClNO and its molecular weight is 145.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

29052-82-2

Molecular Formula

C6H8ClNO

Molecular Weight

145.59 g/mol

IUPAC Name

N-(4-chlorobut-2-ynyl)acetamide

InChI

InChI=1S/C6H8ClNO/c1-6(9)8-5-3-2-4-7/h4-5H2,1H3,(H,8,9)

InChI Key

PMLHJHJCNMWPBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC#CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Amino-4-chloro-2-butyne hydrochloride (59.75 g) was dissolved in 10% aqueous sodium acetate-solution (335 ml). Ethyl acetate (500 ml) was added, and acetic anhydride (70 ml) was added dropwise at room temperature. A 25% aqueous sodium acetate solution was added to pH 5 and the solution was stirred for 30 min at room temperature. The ethyl acetate layer was separated, and the aqueous layer was extracted twice with ethyl acetate. The combined organic layers were washed with water, brine and dried over sodium sulphate, filtered and evaporated in vacuo yielding 1-acetylamino4-chloro-2-butyne as a yellow syrup (58.8 g).
Quantity
59.75 g
Type
reactant
Reaction Step One
Quantity
335 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.